Cas no 17650-98-5 (Ceruletide)

Ceruletide structure
Nome del prodotto:Ceruletide
Numero CAS:17650-98-5
MF:C58H73N13O21S2
MW:1352.4047
MDL:MFCD00076478
CID:143897
PubChem ID:16129675
Ceruletide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Caerulein
- CAERULEIN SULFATED
- Caerulein, Ceruletide, Cerulein
- caerulein 1.1
- Ceosunin
- CERULEIN
- CERULETIDE
- Ceruletide,Cerulein
- FI-6934
- sulfated caerulein
- CAERULEIN 500 UG
- [TYR(SO3H)4]CAERULEIN
- Caerulein (~90%)
- Ceruletide, Cerulein
- Ceruletidum
- Ceruletida
- Ceruletidum [INN-Latin]
- Ceruletida [INN-Spanish]
- Ceruletide [USAN:INN:BAN]
- Ceruletide diethylamine
- 5-Oxo-L-prolyl-L-glutaminyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-threonylglycyl-L-tryptophyl-L-methionyl-L-alpha-aspartyl-L-phenylalaninamide
- 5-Oxo-L-prolyl-L-glutaminyl-L-aspartyl-L-tyrosyl-L-threonylglycyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-L-alaninamide 4-(hydrogen sulfate) (ester)
- 888Y0
- C73362
- 5-oxo-L-prolyl-L-glutaminyl-L-a-aspartyl-O-sulfo-L-tyrosyl-L-threonylglycyl-L-tryptophyl-L-methionyl-L-a-aspartyl-L-phenylalaninamide
- CERULETIDE [MART.]
- Q5065299
- CS-5876
- HY-A0190
- CHEBI:59219
- (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-[(2S)-2-[(2S)-2-{2-[(2S,3R)-2-[(2S)-2-[(2S)-2-[(2S)-4-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}butanamido]-3-carboxypropanamido]-3-[4-(sulfooxy)phenyl]propanamido]-3-hydroxybutanamido]acetamido}-3-(1H-indol-3-yl)propanamido]-4-(methylsulfanyl)butanamido]propanoic acid
- SCHEMBL29520
- 888Y08971B
- UNII-888Y08971B
- Caerulein (~85%)
- pGlu-Gln-Asp-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2
- DB00403
- Caerulein, sulfated
- CERULETIDE [WHO-DD]
- DTXSID8040434
- CCRIS 3063
- EN300-23248418
- NS00004791
- GTPL7589
- 17650-98-5
- AKOS030529560
- CERULETIDE [MI]
- 5-OXO-L-PROLYL-L-GLUTAMINYL-L-A-ASPARTYL-O-SULFO-L-TYROSYL-L-THREONYLGLYCYL-L-TRYPTOPHYL-L-METHIONYL-L-.ALPHA.-ASPARTYL-L-PHENYLALANINAMIDE
- AS-56061
- FI-6934Caerulein
- CERULETIDE [USAN]
- CERULETIDE [INN]
- D03442
- MFCD00076478
- CHEMBL1201355
- Ceruletide (USAN/INN)
- YRALAIOMGQZKOW-HYAOXDFASA-N
- (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-[(2S)-2-[(2S)-2-{2-[(2S,3R)-2-[(2S)-2-[(2S)-2-[(2S)-4-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}butanamido]-3-carboxypropanamido]-3-[4-(sulfooxy)phenyl]propanamido]-3-hydroxybutanamido]acetamido}-3-(indol-3-yl)propanamido]-4-(methylsulfanyl)butanamido]propanoic acid
- Ceruletide
-
- MDL: MFCD00076478
- Inchi: 1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1
- Chiave InChI: YRALAIOMGQZKOW-HYAOXDFASA-N
- Sorrisi: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C(=O)O[H])=O)N([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(C([H])([H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OS(=O)(=O)O[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)N([H])C([C@]1([H])C([H])([H])C([H])([H])C(N1[H])=O)=O)=O)=O)=O)=O)=O)=O
Proprietà calcolate
- Massa esatta: 1351.448539g/mol
- Carica superficiale: 0
- XLogP3: -3
- Conta donatori di obbligazioni idrogeno: 17
- Conta accettatore di obbligazioni idrogeno: 22
- Conta legami ruotabili: 38
- Massa monoisotopica: 1351.448539g/mol
- Massa monoisotopica: 1351.448539g/mol
- Superficie polare topologica: 585Ų
- Conta atomi pesanti: 94
- Complessità: 2840
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Conta Tautomer: 1000
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Incerto
- Punto di fusione: 224-226° (dec)
- Punto di ebollizione: No data available
- Punto di infiammabilità: No data available
- Solubilità: 0.05 M ammonium hydroxide: 1 mg/mL, clear, colorless
- PSA: 585.08000
- LogP: 1.81300
- Merck: 13,2015
- Solubilità: 0.05 M ammonium hydroxide: 1 mg/mL, clear, colorless
- Rotazione specifica: D20 -26° (c = 1 in DMF)
Ceruletide Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- WGK Germania:3
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- CODICI DEL MARCHIO F FLUKA:10-21
- Condizioni di conservazione:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Ceruletide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T14932-10 mg |
Ceruletide |
17650-98-5 | 97.54% | 10mg |
¥ 8,450 | 2023-07-11 | |
ChemScence | CS-5876-500ug |
Ceruletide |
17650-98-5 | 99.96% | 500ug |
$180.0 | 2022-04-27 | |
ChemScence | CS-5876-1mg |
Ceruletide |
17650-98-5 | 99.96% | 1mg |
$300.0 | 2021-09-02 | |
S e l l e c k ZHONG GUO | S9690-5mg |
Caerulein (FI-6934) |
17650-98-5 | 99.94% | 5mg |
¥7346.48 | 2023-09-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S62702-1mg |
Caerulein |
17650-98-5 | ≥95% | 1mg |
¥947.00 | 2021-09-02 | |
eNovation Chemicals LLC | D763344-5mg |
CAERULEIN |
17650-98-5 | 98+% | 5mg |
$210 | 2023-05-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C860403-5mg |
Ceruletide |
17650-98-5 | >99% | 5mg |
¥767.00 | 2022-10-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO544-1mg |
Ceruletide |
17650-98-5 | 98+% | 1mg |
2284CNY | 2021-05-07 | |
MedChemExpress | HY-A0190-1mg |
Ceruletide |
17650-98-5 | 99.85% | 1mg |
¥2200 | 2024-04-19 | |
TargetMol Chemicals | T14932-10mg |
Ceruletide |
17650-98-5 | 98.47% | 10mg |
¥ 5470 | 2024-07-20 |
Ceruletide Letteratura correlata
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
17650-98-5 (Ceruletide) Prodotti correlati
- 2280-01-5(N-Acetyl-D-tryptophan)
- 2382-80-1(N-Acetyl-L-tryptophan ethyl ester)
- 804-63-7(quinine sulphate)
- 69-25-0(Eledoisin)
- 87-32-1(N-Acetyl-tryptophan)
- 10047-33-3(Gastrin I, human)
- 5534-95-2(Pentagastrin)
- 6119-70-6(Quinine bisulfate)
- 1218-34-4(N-Acetyl-L-tryptophan)
- 6591-63-5(Quinidine sulfate dihydrate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:17650-98-5)Ceruletide

Purezza:99%/99%
Quantità:1mg/5mg
Prezzo ($):346.0/1346.0
atkchemica
(CAS:17650-98-5)Ceruletide

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta